molecular formula C18H26N2O2 B7166556 N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide

Cat. No.: B7166556
M. Wt: 302.4 g/mol
InChI Key: LRRYBCZUKJOSSU-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an oxetane ring

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(13-22-14-18)17(21)19-11-15-7-9-20(10-8-15)12-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYBCZUKJOSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with an oxetane derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

N-[(1-benzylpiperidin-4-yl)methyl]-3-methyloxetane-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

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